molecular formula C17H17FN2O3 B5536573 N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide

N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide

Cat. No. B5536573
M. Wt: 316.33 g/mol
InChI Key: GGRGZIZQJBNACB-YBFXNURJSA-N
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Description

N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide is a compound that likely belongs to the class of hydrazides, known for their diverse chemical and physical properties. Such compounds are of interest in the field of organic and medicinal chemistry due to their potential applications in synthesizing novel materials and biologically active molecules.

Synthesis Analysis

The synthesis of compounds similar to N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation reaction of an appropriate benzaldehyde with a hydrazide compound. The reaction conditions, such as the use of solvents and catalysts, are optimized to achieve high yields and purity. Elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction are commonly used to confirm the structure of the synthesized compound (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using single-crystal X-ray diffraction, showcasing typical features such as planarity and specific bonding patterns. Intermolecular hydrogen-bond interactions within the crystal structure help stabilize the compound. The structural analysis provides insights into the compound's stereochemistry and molecular conformations (G. Sheng et al., 2015).

Scientific Research Applications

Nonlinear Optical Properties

Research has explored the synthesis and characterization of hydrazones, including derivatives similar to "N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide," for their nonlinear optical properties. These compounds are investigated using techniques like the single beam z-scan technique, which reveals their potential in applications such as optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths. This suggests their suitability for optical device applications (Naseema et al., 2010).

Crystal Structure and Synthesis

Another aspect of research focuses on the synthesis and crystal structure elucidation of hydrazone compounds. Studies include the reaction of specific benzaldehydes with acetohydrazides, leading to compounds with well-defined crystal structures. These structures are characterized by various spectroscopic methods and X-ray diffraction, revealing details about their molecular and crystal structures which are essential for understanding their chemical behavior and potential applications (Li Wei-hua et al., 2006).

Antimicrobial and Biological Activities

The antimicrobial and biological activities of hydrazones and their metal complexes have been extensively studied. These compounds show promising activity against various microbial strains, indicating their potential use as antimicrobial agents. Research includes the synthesis of hydrazone derivatives and their complexes with metals like platinum, vanadium, and molybdenum, showing enhanced activity compared to free ligands. Such studies suggest the possibility of developing new therapeutic agents based on these compounds (Rodrigues et al., 2015; He et al., 2018).

Optical and Material Applications

The optical and material science fields also benefit from research on hydrazones. Studies have investigated the synthesis, characterization, and crystal structures of various complexes derived from hydrazones, showcasing their potential in material science. These compounds exhibit interesting optical properties, including fluorescence and second harmonic generation, making them suitable for applications in material science and technology (Sheng et al., 2016).

Sensor Development

Hydrazones derived from "N'-(4-ethoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide" have been explored for their use in developing sensors. Research includes the synthesis of acylhydrazone derivatives and their application in detecting specific ions or molecules. These findings highlight the compound's versatility in creating sensitive and selective sensors for various applications (Jose et al., 2018).

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-22-15-7-3-13(4-8-15)11-19-20-17(21)12-23-16-9-5-14(18)6-10-16/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRGZIZQJBNACB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

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